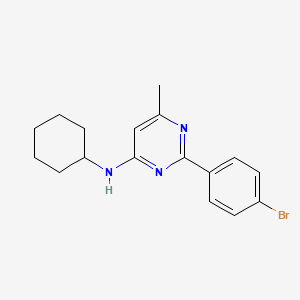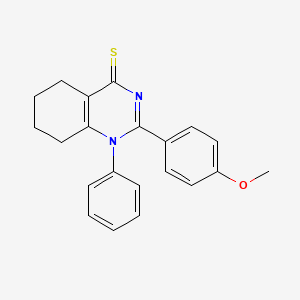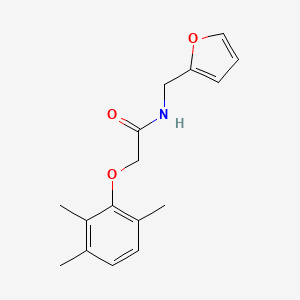
N-cycloheptyl-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cycloheptyl-2-phenoxyacetamide, also known as CPA, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a member of the phenoxyacetamide class of compounds, which are known for their ability to interact with the central nervous system. In
Mécanisme D'action
The mechanism of action of N-cycloheptyl-2-phenoxyacetamide is not fully understood. However, it is believed to interact with the central nervous system by binding to specific receptors in the brain. This binding can lead to changes in the activity of neurons and can affect the release of various neurotransmitters.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, including serotonin and norepinephrine. It has also been shown to decrease the levels of corticotropin-releasing hormone, a hormone that is involved in the body's response to stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-cycloheptyl-2-phenoxyacetamide in lab experiments is its ability to interact with the central nervous system. This makes it a useful tool for studying the effects of drugs on the brain. However, one limitation of using this compound is that its mechanism of action is not fully understood. This can make it difficult to interpret the results of experiments involving this compound.
Orientations Futures
There are many future directions for research involving N-cycloheptyl-2-phenoxyacetamide. One area of research could focus on further investigating the mechanism of action of this compound. Another area of research could focus on developing new drugs that interact with the central nervous system in a similar way to this compound. Finally, research could also focus on exploring the potential therapeutic uses of this compound, particularly in the treatment of anxiety and depression.
Conclusion
In conclusion, this compound is a chemical compound that has been widely used in scientific research for its ability to interact with the central nervous system. Its unique properties make it a useful tool for studying the effects of drugs on the brain and investigating the mechanisms of action of various drugs. While there are still many unanswered questions about the compound, its potential for future research and therapeutic applications make it an important area of study.
Méthodes De Synthèse
The synthesis of N-cycloheptyl-2-phenoxyacetamide is a multi-step process that involves the reaction of phenoxyacetic acid with cyclohexanone to form cyclohexylidene phenoxyacetate. This intermediate is then reacted with hydrazine hydrate to form N-cyclohexylidene phenoxyacetohydrazide. Finally, the N-cyclohexylidene phenoxyacetohydrazide is treated with heptanal to form this compound.
Applications De Recherche Scientifique
N-cycloheptyl-2-phenoxyacetamide has been widely used in scientific research for its ability to interact with the central nervous system. It has been used to study the effects of drugs on the brain and to investigate the mechanisms of action of various drugs. This compound has also been used in studies of anxiety and depression, as well as in studies of the effects of stress on the brain.
Propriétés
IUPAC Name |
N-cycloheptyl-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c17-15(12-18-14-10-6-3-7-11-14)16-13-8-4-1-2-5-9-13/h3,6-7,10-11,13H,1-2,4-5,8-9,12H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTREGWSWLVRHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(morpholin-4-ylcarbonyl)piperidin-4-yl]chromane-3-carboxamide](/img/structure/B5679364.png)
![ethyl 5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5679368.png)

![N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-methyl-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5679400.png)
![8-(2-butoxybenzoyl)-2-cyclopropyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5679402.png)
![2-{[6-(3,5-difluorophenyl)quinazolin-4-yl]amino}ethanol](/img/structure/B5679407.png)
![2-(3-methyl-2-buten-1-yl)-8-[2-(methylthio)-4-pyrimidinyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5679413.png)
![3-(tetrahydrofuran-3-yl)-5-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}-1,2,4-oxadiazole](/img/structure/B5679415.png)



![4-{1-[(2-ethyl-5-pyrimidinyl)carbonyl]-4-piperidinyl}thiomorpholine](/img/structure/B5679446.png)
![4-[(4-chlorophenyl)sulfonyl]-N,N,2-trimethyl-1,3-oxazol-5-amine](/img/structure/B5679455.png)
